An In-Depth Technical Guide to Clofentezine Metabolite 1: Structure, Properties, and Analysis
An In-Depth Technical Guide to Clofentezine Metabolite 1: Structure, Properties, and Analysis
Introduction: The Metabolic Fate of Clofentezine
Clofentezine, a tetrazine acaricide with the chemical name 3,6-bis(2-chlorophenyl)-1,2,4,5-tetrazine, is primarily recognized for its ovicidal activity against various mite species.[1][2] Its efficacy in crop protection is well-documented; however, a comprehensive understanding of its environmental and biological fate necessitates a thorough investigation of its metabolic products. Upon entering biological systems, clofentezine undergoes metabolic transformations, leading to the formation of various metabolites. One of the major metabolic pathways involves the hydroxylation of one of the phenyl rings.[3] This guide provides a detailed technical overview of a key hydroxylated metabolite of clofentezine, commonly referred to as Metabolite 1.
This document will delve into the chemical identity, physico-chemical properties, metabolic formation, analytical methodologies for detection, and the toxicological and environmental implications of Clofentezine Metabolite 1. This guide is intended for researchers, scientists, and professionals in drug development and environmental science who require a deeper understanding of the transformation products of this widely used acaricide.
Chemical Identity and Structure of Clofentezine Metabolite 1
Clofentezine Metabolite 1 is chemically identified as 2-chloro-3-(6-(2-chlorophenyl)-1,2,4,5-tetrazin-3-yl)phenol . Its formation represents a key step in the biotransformation of the parent compound.
Key Identifiers:
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IUPAC Name: 2-chloro-3-(6-(2-chlorophenyl)-1,2,4,5-tetrazin-3-yl)phenol
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CAS Number: 107595-49-3
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Molecular Formula: C₁₄H₈Cl₂N₄O
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Molecular Weight: 319.15 g/mol
The chemical structure of Clofentezine Metabolite 1, along with its parent compound, is depicted below:
Figure 1: Chemical Structures
Caption: Structures of Clofentezine and its hydroxylated metabolite.
Physico-Chemical Properties
| Property | Clofentezine (Parent Compound) | Clofentezine Metabolite 1 (Estimated) | Rationale for Estimation |
| Melting Point (°C) | 182-186 | Likely lower than parent | The introduction of a polar hydroxyl group can disrupt crystal lattice packing, often leading to a lower melting point. |
| Water Solubility | Low (practically insoluble) | Slightly higher than parent | The polar hydroxyl group can engage in hydrogen bonding with water, increasing aqueous solubility compared to the nonpolar parent compound. |
| pKa | Not applicable | ~8-10 | The phenolic hydroxyl group is weakly acidic, with a pKa in the typical range for substituted phenols. |
| LogP (Octanol-Water Partition Coefficient) | ~4.1 | Lower than parent (~3.5-3.8) | The increased polarity due to the hydroxyl group will decrease its partitioning into the octanol phase, resulting in a lower LogP value. |
Note: The properties for Clofentezine Metabolite 1 are estimations based on chemical principles and require experimental verification.
Metabolic Formation of Clofentezine Metabolite 1
The formation of hydroxylated metabolites is a common detoxification pathway in many organisms. In mammals, the metabolism of clofentezine involves two primary routes: hydroxylation of the phenyl ring and replacement of a chlorine atom with a methylthio group.[3] The hydroxylation pathway, which leads to the formation of Metabolite 1 and its isomers, is a significant route of biotransformation.[2][3]
This metabolic conversion is typically catalyzed by cytochrome P450 monooxygenases, a superfamily of enzymes primarily found in the liver. The process introduces a hydroxyl group onto the aromatic ring, increasing the compound's water solubility and facilitating its excretion from the body, often after conjugation with glucuronic acid or sulfate.
Caption: Simplified metabolic pathway of clofentezine to hydroxylated metabolites.
Analytical Methodologies for Detection and Quantification
The detection and quantification of clofentezine and its metabolites in environmental and biological matrices are crucial for risk assessment. Due to the low concentrations typically encountered, sensitive analytical techniques are required. The primary methods employed are High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (LC/MS/MS) or Gas Chromatography (GC) with mass spectrometry (GC/MS).[1]
Hypothetical Step-by-Step Protocol for Analysis in Soil
This protocol is a generalized procedure based on established methods for pesticide residue analysis in soil.[4][5]
1. Sample Preparation and Extraction:
- Objective: To extract clofentezine and its hydroxylated metabolites from the soil matrix.
- Procedure:
- Weigh 10 g of homogenized soil into a 50 mL polypropylene centrifuge tube.
- Add 10 mL of acetonitrile.
- Vortex for 1 minute to ensure thorough mixing.
- Add internal standards.
- Shake vigorously for 30 minutes on a mechanical shaker.
- Centrifuge at 4000 rpm for 10 minutes.
- Carefully transfer the supernatant (acetonitrile extract) to a clean tube.
- Repeat the extraction with another 10 mL of acetonitrile and combine the supernatants.
2. Clean-up using Solid-Phase Extraction (SPE):
- Objective: To remove interfering co-extractants from the soil extract.
- Procedure:
- Condition a C18 SPE cartridge (500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water.
- Load the combined acetonitrile extract onto the SPE cartridge.
- Wash the cartridge with 5 mL of a water/acetonitrile mixture (e.g., 80:20 v/v) to remove polar interferences.
- Dry the cartridge under a gentle stream of nitrogen for 10 minutes.
- Elute the analytes with 10 mL of acetonitrile.
3. Concentration and Reconstitution:
- Objective: To concentrate the sample for improved sensitivity.
- Procedure:
- Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 1 mL of a suitable solvent (e.g., methanol/water, 50:50 v/v) for LC/MS/MS analysis.
4. LC/MS/MS Analysis:
Objective: To separate, identify, and quantify the target analytes.
Instrumentation: A high-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer.
- LC Conditions (Example):
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm).
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
Flow Rate: 0.3 mL/min.
Injection Volume: 5 µL.
- MS/MS Conditions (Example):
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for clofentezine and its hydroxylated metabolites.
Caption: General workflow for the analysis of clofentezine metabolites in soil.
Toxicological Profile
The toxicological database for clofentezine is extensive, with studies indicating that the liver and thyroid are the primary target organs.[6] However, there is a significant lack of publicly available toxicological studies conducted specifically on its hydroxylated metabolites, including Metabolite 1.[3]
Inference of Metabolite Toxicity: In the absence of direct data, a preliminary assessment of the potential toxicity of Clofentezine Metabolite 1 can be inferred:
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Increased Polarity: The addition of a hydroxyl group generally increases the water solubility of a compound, which can facilitate its excretion and potentially reduce its bioaccumulation.
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Potential for Reactive Metabolites: The metabolic activation of phenolic compounds can sometimes lead to the formation of reactive quinone-type intermediates. Further research would be needed to determine if this is a relevant pathway for Clofentezine Metabolite 1 and if it poses any toxicological concern.
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Endocrine Disruption: The parent compound, clofentezine, has been evaluated for endocrine-disrupting potential. The phenolic structure of Metabolite 1 warrants consideration for its potential to interact with hormonal pathways, although no specific data is currently available.
Regulatory Perspective: Regulatory agencies often require an assessment of the toxicity of significant metabolites of pesticides.[7][8] Given that hydroxylation is a major metabolic pathway for clofentezine, a thorough toxicological evaluation of its hydroxylated metabolites would be essential for a complete human health risk assessment.
Environmental Fate and Ecotoxicology
The environmental fate of a pesticide and its metabolites determines their persistence, mobility, and potential for exposure to non-target organisms.
Key Considerations for Clofentezine Metabolite 1:
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Mobility in Soil: The increased polarity of Metabolite 1 compared to clofentezine suggests it may have a slightly higher potential for leaching in soil. However, phenolic compounds can also bind to soil organic matter, which could mitigate their mobility.
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Degradation: The phenolic group may be susceptible to microbial degradation in soil and water. The overall persistence of Metabolite 1 in the environment is expected to differ from that of the parent compound.[9]
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Aquatic Toxicity: While data for Metabolite 1 is lacking, the ecotoxicity of clofentezine in aquatic organisms has been studied. It is important to assess the potential for the metabolite to exhibit similar or different toxic effects in aquatic ecosystems.
Further research is needed to fully characterize the environmental fate and ecotoxicological profile of Clofentezine Metabolite 1 to accurately assess its environmental risk.
Proposed Synthesis of Clofentezine Metabolite 1
The availability of an analytical standard of Clofentezine Metabolite 1 is essential for its accurate quantification in various matrices. While a commercial source exists, understanding its synthesis is valuable for research purposes. A plausible synthetic route could involve the following conceptual steps, based on established organic chemistry principles for the synthesis of substituted tetrazines and phenols:
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Synthesis of the Substituted Phenylhydrazine: Preparation of a hydrazine derivative of 2-chloro-3-hydroxybenzaldehyde.
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Formation of the Tetrazine Ring: Reaction of the substituted phenylhydrazine with a suitable precursor to form the 1,2,4,5-tetrazine ring structure, likely involving a condensation and oxidation sequence.
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Coupling with the Second Phenyl Group: A final step to attach the second 2-chlorophenyl group to the tetrazine ring.
This proposed pathway is hypothetical and would require optimization and experimental validation.
Conclusion and Future Perspectives
Clofentezine Metabolite 1, 2-chloro-3-(6-(2-chlorophenyl)-1,2,4,5-tetrazin-3-yl)phenol, is a significant product of the metabolic transformation of the acaricide clofentezine. This guide has provided a comprehensive overview of its chemical identity, inferred physico-chemical properties, metabolic formation, and a hypothetical analytical methodology for its detection.
A significant data gap exists concerning the specific toxicological and ecotoxicological properties of this metabolite. As regulatory scrutiny of pesticide metabolites continues to increase, further research in these areas is imperative for a complete and accurate risk assessment of clofentezine. The development and validation of robust analytical methods for the routine monitoring of this and other clofentezine metabolites in environmental and biological samples are also crucial. Future research should focus on obtaining experimental data for the physico-chemical properties, conducting toxicological and ecotoxicological studies, and elucidating the full environmental degradation profile of Clofentezine Metabolite 1.
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